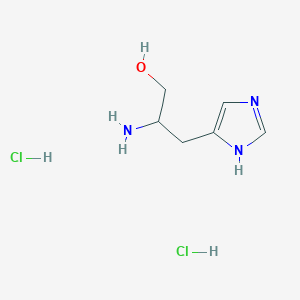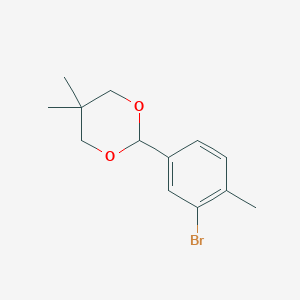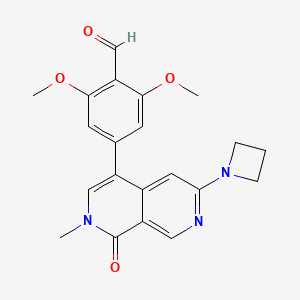
2-Hydroxyoctadeca-9,12-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Hydroxyoctadeca-9,12-dienoic acid can be achieved through several methods. One common approach involves the hydroxylation of linoleic acid using microbial cultures or chemical reagents. For instance, microbial species such as Limosilactobacillus fermentum and Lactococcus lactis have been used to hydroxylate linoleic acid under controlled fermentation conditions . Additionally, chemical hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Industrial production methods typically involve large-scale fermentation processes, where specific microbial strains are employed to convert linoleic acid into its hydroxylated form. These processes are optimized for yield and efficiency, ensuring the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
2-Hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield saturated fatty acids. Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ketooctadeca-9,12-dienoic acid, while reduction can produce octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyoctadeca-9,12-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a model compound for studying fatty acid metabolism.
Biology: The compound plays a role in cellular signaling and has been studied for its effects on cell proliferation and apoptosis.
Industry: The compound is used in the production of biodegradable polymers and as an additive in cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of 2-Hydroxyoctadeca-9,12-dienoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs) and the upregulation of the TRIB3 gene. This leads to the inhibition of the Akt/mTOR pathway, which is excessively activated in many cancers . By inhibiting this pathway, the compound induces autophagy in tumor cells, leading to their death. This mechanism makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyoctadeca-9,12-dienoic acid can be compared with other hydroxylated fatty acids, such as:
9-Hydroxy-10(E),12(E)-octadecadienoic acid: This compound is another hydroxylated derivative of linoleic acid, but with hydroxylation at different positions.
13-Hydroxyoctadeca-9,11-dienoic acid: Similar to this compound, this compound has hydroxylation at the 13th position and is involved in different biological processes.
The uniqueness of this compound lies in its specific hydroxylation pattern and its potent biological activity, particularly its ability to inhibit the Akt/mTOR pathway, which is not commonly observed in other similar compounds.
Eigenschaften
IUPAC Name |
2-hydroxyoctadeca-9,12-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSETGKYZMEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)

![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)


![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)


![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)


![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
